molecular formula C9H20N2 B6613013 1-[(dimethylamino)methyl]cyclohexan-1-amine CAS No. 1021146-48-4

1-[(dimethylamino)methyl]cyclohexan-1-amine

Cat. No.: B6613013
CAS No.: 1021146-48-4
M. Wt: 156.27 g/mol
InChI Key: HTNKDMPOGICBHG-UHFFFAOYSA-N
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Description

1-[(Dimethylamino)methyl]cyclohexan-1-amine, also known as CX717, is a compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol

Preparation Methods

The synthesis of 1-[(dimethylamino)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexanone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(Dimethylamino)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly with halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(Dimethylamino)methyl]cyclohexan-1-amine has been widely studied for its potential implications in various fields:

    Chemistry: It serves as a ligand in copper-catalyzed C-N coupling reactions, promoting N-alkenylation and N-alkylation of amides.

    Biology: Research has explored its effects on neurotransmitter systems, particularly in enhancing cognitive functions.

    Industry: The compound is used in organic synthesis and other chemical processes.

Mechanism of Action

The mechanism by which 1-[(dimethylamino)methyl]cyclohexan-1-amine exerts its effects involves its interaction with neurotransmitter systems. It is believed to modulate the activity of certain receptors and enzymes, leading to enhanced cognitive functions. The exact molecular targets and pathways are still under investigation, but it is known to influence the release and uptake of neurotransmitters.

Comparison with Similar Compounds

1-[(Dimethylamino)methyl]cyclohexan-1-amine can be compared with other similar compounds such as:

    N,N’-Dimethylcyclohexane-1,2-diamine: This compound is used as a ligand in similar catalytic reactions.

    1,1-Dimethylcyclohexane: Used as an additive in natural gas hydrate handling.

    2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride: Known for its applications in organic synthesis. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for cognitive enhancement and other specialized applications.

Properties

IUPAC Name

1-[(dimethylamino)methyl]cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-11(2)8-9(10)6-4-3-5-7-9/h3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNKDMPOGICBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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